Monoolein

Description

Academic Significance of Monoolein (B16389) as a Lipid Mesophase Former

The primary academic significance of monoolein lies in its remarkable ability to form non-lamellar lipid mesophases in aqueous environments. osti.govacs.orgnih.gov While many lipids form simple, flat bilayer structures (lamellar phases), monoolein readily self-assembles into intricate, curved, and continuous structures, most notably the bicontinuous cubic phase. nih.govnih.gov

These non-lamellar structures are of profound interest for several reasons:

Biological Relevance: Non-lamellar lipid architectures are observed in biological membranes and are crucial for cellular processes such as membrane fusion and fission. osti.govacs.org The membrane of the smooth endoplasmic reticulum, for instance, has been shown to form cubic phases under certain conditions. osti.govacs.org Monoolein-based systems therefore serve as valuable models for understanding the molecular principles governing the shape and function of cellular compartments. osti.govnih.gov

Biomaterial Applications: The unique topologies of monoolein mesophases, featuring continuous but distinct water and lipid domains, make them ideal for a wide range of applications. osti.govnih.gov These phases can encapsulate both hydrophilic and hydrophobic molecules, leading to their widespread use in structural biology and biomedicine. osti.govnih.gov

Tunable Properties: The phase behavior of monoolein is highly sensitive to environmental conditions such as temperature, pressure, and the presence of additives. nih.govresearchgate.netrsc.org This tunability allows researchers to precisely control the nanostructure of the resulting materials for specific scientific investigations.

Scope and Objectives of Monoolein Academic Research

Academic research on monoolein is broad, with the central objective being to understand and harness its self-assembly properties. The scope of this research encompasses several key areas:

Fundamental Phase Behavior: A primary goal is to map the phase diagrams of monoolein in the presence of water and other molecules. researchgate.netaip.org This involves characterizing the different mesophases—including lamellar, inverted hexagonal, and various cubic phases (such as Pn3m, Ia3d, and Im3m)—and the transitions between them. nih.govnih.govresearchgate.net

Protein Crystallization: The lipidic cubic phase (LCP) formed by monoolein provides a membrane-mimetic environment that has proven exceptionally successful for crystallizing membrane proteins, a notoriously difficult class of proteins to structure. nih.govnih.govplos.orgacs.org Research focuses on optimizing LCP properties to facilitate high-resolution crystal growth. acs.org

Advanced Drug Delivery Systems: The biocompatible and biodegradable nature of monoolein, combined with the ability of its mesophases to host various molecules, makes it an attractive material for creating nanostructured drug delivery vehicles. nih.govnih.govresearchgate.netnih.gov Studies explore how to control the release of encapsulated compounds by tuning the mesophase structure. rsc.org

Influence of Additives: A significant portion of research investigates how the addition of other molecules—such as other lipids, polymers, salts, and sugars—modifies the phase behavior and structural parameters of monoolein assemblies. researchgate.netrsc.orgnih.gov For example, adding oleic acid can induce a transition from a cubic to a hexagonal phase. nih.gov

Structural Modification: Researchers also explore how modifying the chemical structure of monoolein itself affects its self-assembly. Studies have shown that replacing the ester linkage between the headgroup and tail with a thioester or an amide group results in the formation of hexagonal or lamellar phases, respectively, instead of the cubic phase typical of monoolein. osti.govacs.org

Historical Development of Monoolein Research in Lipid Science

The study of lipids has a long history, with cholesterol first identified in 1769 and the term "lipid" being coined in 1923. escardio.orgasbmb.org The understanding of lipoproteins emerged in 1929, and the advent of techniques like ultracentrifugation and X-ray diffraction in the following decades was crucial for characterizing lipid structures. escardio.org

Within this broader context, focused research on monoolein gained significant traction in the latter half of the 20th century. There has been a steady increase in publications on monoolein since the 1960s, reflecting its growing importance in industrial and scientific fields. researchgate.net Early studies relied on techniques like optical microscopy with polarized light to construct basic phase diagrams. researchgate.net The development and application of X-ray diffraction, particularly small-angle X-ray scattering (SAXS), revolutionized the field, allowing for precise determination of the complex nanostructures of monoolein's mesophases. osti.govresearchgate.netnih.gov A major milestone in the application of monoolein research was the development of the in meso or lipidic cubic phase (LCP) crystallization method for membrane proteins, which has since become a standard and powerful technique in structural biology. plos.orgacs.org

Detailed Research Findings

Intensive research has yielded detailed data on the phase behavior and structural characteristics of monoolein. When dispersed in excess water, monoolein typically forms a bicontinuous cubic phase with Pn3m symmetry over a broad temperature range, transitioning to an inverted hexagonal (HII) phase at temperatures above 90°C. nih.govcmu.edu The specific phase and its structural parameters can be precisely controlled by various factors.

| Lipid System | Conditions | Resulting Mesophase | Reference |

| Monoolein (MO) | Excess water, 25°C | Cubic (distinct shapes) | osti.govacs.org |

| MO thioester analog | Excess water, 25°C | Hexagonal (HII) | osti.govacs.org |

| MO amide analog | Excess water, 25°C | Lamellar (Lα) | osti.govacs.org |

| MO + 10 mol% Oleic Acid | Excess water, pH 3, 25°C | Hexagonal (HII) | nih.gov |

| MO + 25 mol% Oleic Acid | Excess water, pH 3, 25°C | Hexagonal (HII) | nih.gov |

| 2-OHOA/MO binary system | pH 7.4 or 4.5 | Lamellar (Lα) | acs.org |

| 2-OHOA/MO binary system | pH 3.0 | Cubic (Im3m and Pn3m) | acs.org |

The precise dimensions of these self-assembled structures have been characterized using techniques like SAXS. These structural parameters are critical for understanding the encapsulation capabilities and physical properties of the mesophases.

| Mesophase | Conditions | Lattice Parameter (a) | Reference |

| Cubic (Pn3m) | Excess water, pH 3, 25°C | 9.84 nm | nih.gov |

| Hexagonal (HII) | 10 mol% Oleic Acid, pH 3, 25°C | 5.81 nm | nih.gov |

| Hexagonal (HII) | 25 mol% Oleic Acid, pH 3, 25°C | 4.91 nm | nih.gov |

Properties

CAS No. |

129731-08-4 |

|---|---|

Molecular Formula |

C21H40O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

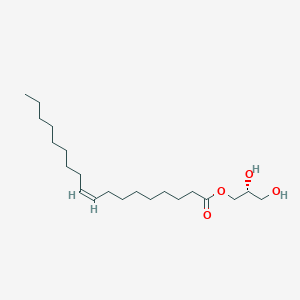

[(2R)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |

InChI Key |

RZRNAYUHWVFMIP-GDCKJWNLSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Monoolein Self Assembly and Lyotropic Mesophase Behavior

Fundamental Principles of Monoolein (B16389) Lyotropic Liquid Crystallinity

Lyotropic liquid crystals are formed by the self-assembly of amphiphilic molecules in a solvent, typically water. rsc.orgmdpi.com Monoolein's lyotropic behavior is a classic example of this phenomenon, where the lipid molecules arrange themselves into ordered structures depending on factors such as concentration, temperature, and the presence of additives. rsc.orgmdpi.com These mesophases possess long-range order but lack the rigid positional order of a solid crystal, exhibiting properties between those of a liquid and a solid crystal. mdpi.com

Self-Assembly Mechanisms in Aqueous Dispersions

In aqueous dispersions, monoolein molecules aggregate to minimize the unfavorable interactions between their hydrophobic tails and water. This aggregation leads to the formation of various structures, including micelles, lamellar phases, hexagonal phases, and cubic phases. nih.govrsc.orgmdpi.comresearchgate.net The specific structure formed is a result of the interplay between the attractive forces between the hydrophobic tails and the repulsive forces between the hydrophilic headgroups, as well as the interactions with the surrounding solvent. mdpi.com Due to the absence of charge and steric repulsion, monoolein dispersions can rapidly phase separate to form a bulk cubic phase in excess water. nih.govacs.org To obtain stable particle dispersions, steric stabilizers like nonionic block copolymers are often used to prevent aggregation. acs.org

Interfacial Curvature and Packing Parameters

The geometry of the self-assembled structures in lyotropic liquid crystals can be predicted, to some extent, by the critical packing parameter (CPP), also known as the molecular shape factor. rsc.orgresearchgate.netresearchgate.netnih.gov The CPP is defined as , where is the volume of the hydrophobic tail, is the optimal headgroup area at the interface, and is the critical hydrophobic tail length. nih.govnih.gov

For monoolein, the presence of a cis double bond in the hydrocarbon tail makes it sterically demanding, contributing to a molecular shape that favors the formation of inverse (type 2) micelles and structures with negative spontaneous curvature. researchgate.netresearchgate.netrsc.org Molecules with a CPP greater than 1 tend to form inverse type 2 micelles or inverse non-lamellar phases like the inverse hexagonal (H) or inverse bicontinuous cubic phases. researchgate.netresearchgate.netnih.gov

The interfacial curvature, which describes the bending of the lipid bilayer, plays a crucial role in determining the type of mesophase formed. Inverse bicontinuous cubic phases, for instance, are characterized by a continuous lipid bilayer draped over an infinite periodic minimal surface (IPMS), resulting in zero mean curvature across the surface but varying Gaussian curvature. rsc.orgrsc.orgnih.gov Factors such as temperature, pressure, hydration, and the addition of other amphiphilic molecules can influence the CPP and the spontaneous curvature, leading to transitions between different phases. rsc.orgnih.govrsc.org

Comprehensive Analysis of Monoolein Lyotropic Phases

Monoolein exhibits a rich polymorphism in water, forming a range of lyotropic mesophases including lamellar, inverse hexagonal (H), and various inverse bicontinuous cubic phases (V). nih.govrsc.orgiucr.orgresearchgate.netdovepress.com The specific phase formed is highly sensitive to temperature and hydration. iucr.org

Inverse Bicontinuous Cubic Phases (V2)

Inverse bicontinuous cubic phases are highly ordered, viscous, and optically isotropic structures characterized by a continuous fluid lipid bilayer that separates two interwoven, continuous water networks. rsc.orgrsc.orgresearchgate.netijstr.orgnih.gov These phases are particularly interesting due to their unique nanostructure, which allows for the encapsulation of both hydrophilic and hydrophobic molecules within the continuous water channels and the lipid bilayer, respectively. acs.orgresearchgate.netnih.gov Monoolein is one of the most widely used lipids for forming these nonlamellar cubic phases. nih.govacs.orgrsc.org

Space Group Symmetries (Pn3m, Im3m, Ia3d)

The inverse bicontinuous cubic phases formed by lipids like monoolein are based on infinite periodic minimal surfaces (IPMS) and are classified by their space group symmetries. The three most commonly observed space groups in lipidic systems are Pn3m, Im3m, and Ia3d. rsc.orgrsc.orgiucr.orgijstr.org

Pn3m (Double Diamond, Q): This phase is based on the double diamond minimal surface. rsc.orgrsc.orgiucr.org In the monoolein-water system, the Pn3m phase is typically observed at hydrations exceeding 45 wt% between approximately 20 and 85 °C. rsc.org

Im3m (Primitive, Q): This phase is based on the primitive minimal surface. rsc.orgrsc.orgijstr.org The Im3m phase contains 90° 6-way junctions in its water channels and requires less negative curvature compared to the Pn3m and Ia3d phases. nih.gov Adding charged lipids to monoolein can induce the formation of the Im3m phase and lead to significant swelling. rsc.orgrsc.orgnih.govnih.gov

Ia3d (Gyroid, Q): This phase is based on the gyroid minimal surface. rsc.orgrsc.orgiucr.org In the monoolein-water system, the Ia3d phase is observed at lower water content compared to the Pn3m phase. nih.govacs.org

The specific cubic phase formed depends on factors such as temperature, water content, and the presence of additives. rsc.orgiucr.orgnih.gov For instance, the monoolein-water system can exhibit transitions between the Ia3d and Pn3m phases depending on temperature and water content. iucr.orgresearchgate.netnih.gov

Structural Characteristics and Network Topologies

The structural characteristics of the inverse bicontinuous cubic phases are defined by the lipid bilayer being draped over an IPMS, creating two continuous, non-intersecting water channel networks. rsc.orgrsc.orgijstr.orgnih.gov These networks have different topologies depending on the space group symmetry.

Pn3m (Double Diamond): This phase features a network of water channels with tetrahedral junctions (109.5°). nih.gov The lipid bilayer forms the double diamond minimal surface.

Im3m (Primitive): This phase has a network of water channels with 6-way junctions (90°). nih.gov The lipid bilayer forms the primitive minimal surface. The Im3m phase is generally more expanded than the Pn3m and Ia3d phases. nih.gov

Ia3d (Gyroid): This phase is characterized by a network of water channels with three-way junctions (120°). nih.gov The lipid bilayer forms the gyroid minimal surface.

The lattice parameter (the size of the cubic unit cell) is a key structural characteristic of these phases and is influenced by temperature, hydration, and the presence of additives. rsc.orgiucr.orgnih.gov For example, the lattice parameter of the Pn3m phase in monoolein-water systems decreases with increasing temperature and increases with pressure. rsc.org Adding components like cholesterol or charged lipids can significantly increase the lattice parameter, leading to swollen cubic phases with larger water channels. rsc.orgrsc.orgnih.govnih.gov While typical water channel diameters in model lipid systems are around 30-40 Å, incorporating charged phospholipids (B1166683) can swell the structures to have water channels of approximately 220 Å diameter. rsc.orgnih.gov

The lipid bilayer within these cubic phases is fluid, and the water channels are continuous, allowing for the diffusion of molecules. rsc.orgnih.gov The dimensions of these structures are critical as they influence the diffusion and release of encapsulated substances. rsc.org

Table 1: Common Inverse Bicontinuous Cubic Phases Formed by Monoolein

| Space Group | Minimal Surface | Network Topology (Junctions) |

| Pn3m | Double Diamond | Tetrahedral (109.5°) |

| Im3m | Primitive | 6-way (90°) |

| Ia3d | Gyroid | 3-way (120°) |

Table 2: Influence of Additives on Monoolein Cubic Phase Lattice Parameter (Example Data)

| System | Additive (mol%) | Phase | Temperature (°C) | Water Content (wt%) | Lattice Parameter (Å) | Citation |

| Monoolein/Water | - | Pn3m | 25 | > 45 | ~97.75 | nih.gov |

| Monoolein/Water | - | Pn3m | 20-85 | > 45 | Varies | rsc.org |

| Monoolein/Cholesterol/Water | 25% Cholesterol | Pn3m | - | 40 | 133.2 | rsc.org |

| Monoolein/Cholesterol/Water | 25% Cholesterol | Im3m | - | 40 | 171.1 | rsc.org |

| Monoolein/DOPS/Water | 8% DOPS | Im3m | 4 | 60 | 255 | rsc.org |

| Monoolein/DSPG/Water | 3% DSPG | Im3m | 22 | 70 | 268 | rsc.org |

| Monoolein/DOTAP/Water (80/20 w/w) | 20% DOTAP | Pn3m | - | 45-70 | 114.3 - 214.4 | nih.gov |

| Monoolein/DOTAP/Water (90/10 w/w) | 10% DOTAP | Im3m | - | 60 | 186.6 | nih.gov |

Inverse Hexagonal Phases (HII)

The inverse hexagonal (HII) phase is a prominent non-lamellar structure formed by monoolein in water. cmu.eduresearchgate.netresearchgate.net This phase is characterized by a hexagonal arrangement of water cylinders, each surrounded by a monolayer of monoolein molecules with their headgroups facing inwards towards the water channels and their hydrocarbon tails extending outwards into the continuous lipid matrix. cmu.edulkbf.si The HII phase typically forms at higher temperatures or specific hydration levels compared to other phases like the lamellar or cubic phases. cmu.edunih.govresearchgate.net

Rod-like Aqueous Channels

The defining feature of the HII phase is the presence of one-dimensional, rod-like aqueous channels. lkbf.si These channels are essentially cylinders of water encased by the polar headgroups of the monoolein molecules. cmu.edulkbf.si The diameter of these water channels can vary depending on the hydration level and temperature.

Structural Analysis

Structural analysis of the HII phase is commonly performed using techniques such as small-angle X-ray scattering (SAXS). nih.govaip.orgacs.orgrsc.org SAXS patterns of the HII phase exhibit characteristic peaks corresponding to the hexagonal lattice arrangement of the water cylinders. researchgate.net The lattice parameter, 'a', representing the distance between the centers of adjacent water cylinders, can be determined from the position of these peaks. nih.gov Molecular dynamics simulations have also been employed to investigate the detailed unit cell structure of the HII mesophase, providing insights into the arrangement of monoolein and water molecules and the nature of the lipid/water interface. acs.orgaip.orgvesselin.org These studies show that the monoolein headgroups form a hexagonal shape around the water channels, and water molecules interact with the headgroups, forming a layered distribution within the channel. acs.orgresearchgate.net The hydrocarbon tails exhibit a compressed and structured arrangement in the continuous lipid matrix surrounding the water rods. acs.org

Lamellar Phases (Lα)

The lamellar liquid crystalline (Lα) phase is another key structure formed by monoolein in aqueous systems. nih.govresearchgate.netresearchgate.net This phase consists of stacks of lipid bilayers separated by layers of water. rsc.org In the Lα phase, the monoolein molecules are arranged in a bilayer, with hydrocarbon tails facing inwards, forming a hydrophobic core, and the hydrophilic headgroups facing outwards towards the aqueous layers. rsc.org

Bilayer Organization

The bilayer organization in the Lα phase involves monoolein molecules forming a fluid, two-dimensional sheet-like structure. rsc.org The thickness of the lipid bilayer and the spacing between bilayers (d-spacing) are dependent on factors such as temperature and water content. nih.govrsc.org SAXS is a primary tool for characterizing the Lα phase, with the position of the scattering peaks related to the repeat distance of the stacked bilayers. nih.govrsc.org The Lα phase represents a state of lower curvature compared to the inverse hexagonal or cubic phases. rsc.org

Isotropic Micellar (L2) and Sponge (L3) Phases

Monoolein can also form isotropic phases, including the inverse micellar (L2) phase and the sponge (L3) phase. researchgate.nettechnion.ac.illu.sesonar.ch

The L2 phase is typically observed at low water content and high temperatures. sonar.chuzh.ch It consists of a disordered, continuous hydrocarbon matrix with dispersed, inverted spherical or cylindrical micelles containing water cores. researchgate.netsonar.ch This phase is isotropic, meaning its structural properties are the same in all directions.

The L3, or sponge, phase is another isotropic phase that can form in monoolein-water systems, often with the addition of certain solvents or additives. technion.ac.illu.sersc.orgbiorxiv.orgresearchgate.net The L3 phase is characterized as a disordered, bicontinuous network of flexible lipid bilayers that divide the aqueous space into a continuous, labyrinthine network of water channels. technion.ac.illu.sersc.orgbiorxiv.orgresearchgate.net It is often described as a "melted" or translationally disordered bicontinuous cubic phase, lacking the long-range order of cubic phases but maintaining a bicontinuous structure. technion.ac.illu.seresearchgate.net SAXS patterns of the L3 phase typically show diffuse peaks, indicative of its disordered nature, with a characteristic broad peak related to the interbilayer correlation length. technion.ac.ilbiorxiv.org

Modulators of Monoolein Mesophase Transitions

The transitions between the various mesophases of monoolein are influenced by a range of factors. Temperature and water concentration are primary modulators, as depicted in the phase diagrams of the monoolein-water system. cmu.edunih.govresearchgate.net Increasing temperature generally favors phases with higher negative curvature, such as the HII and L2 phases. cmu.eduresearchgate.netuzh.ch Hydration levels dictate the available space for water channels or layers, influencing the preferred structure. nih.govresearchgate.net

The addition of third components, such as solvents, lipids, detergents, salts, and polymers, can significantly alter the phase behavior of monoolein. researchgate.netaip.orgacs.orgrsc.orgtechnion.ac.illu.sersc.orgbiorxiv.orgresearchgate.netnih.govresearchgate.netrsc.org These additives can partition into different regions of the self-assembled structure (e.g., the aqueous channels, the lipid bilayer, or the interface), thereby modulating the spontaneous curvature of the lipid monolayer and influencing phase transitions. acs.orglu.sersc.orgresearchgate.netrsc.org For instance, certain solvents can induce the formation of the L3 phase. lu.sersc.orgresearchgate.net The addition of other lipids or surfactants can also shift the phase boundaries and induce different mesophases depending on their own molecular shape and interactions with monoolein. researchgate.netacs.orgrsc.orgrsc.org Salts and detergents are also known to affect monoolein mesophases, impacting their lattice parameters and phase behavior. researchgate.netnih.gov

Influence of Hydration Levels

The hydration level plays a critical role in determining the specific lyotropic phase formed by monoolein. In excess water, monoolein typically forms an isotropic bicontinuous cubic liquid crystalline phase. acs.orgacs.org Specifically, at hydration levels exceeding 35 wt% water, the Pn3m cubic phase is commonly observed between approximately 20 and 80 °C. rsc.org As hydration increases, the lattice parameter of the cubic phase can swell. rsc.orgrsc.org For instance, at 16°C, the maximum hydration of the cubic phase is around 58%, and increasing hydration from 44% to 58% can lead to a significant increase in the lattice parameter. plos.org However, the phase behavior can be complex and sensitive to slight changes in composition. nih.gov

Impact of Temperature on Phase Polymorphism

Temperature is another key factor influencing the phase behavior of hydrated monoolein, driving transitions between different mesophases. researchgate.net The temperature-composition phase diagram of monoolein and water illustrates how phases change with temperature and water content. researchgate.net For example, when hydrated with more than 35 wt% water, monoolein forms a Pn3m cubic phase between approximately 20 and 80 °C. rsc.org Above this temperature range, it typically transforms into an inverse hexagonal (HII) phase. rsc.org At lower temperatures, below approximately 20 °C, pure MO can exist as coexisting lamellar crystalline and Pn3m phases. rsc.org The tendency of the lipid to form highly curved structures increases with increasing temperature, favoring inverted hexagonal and fluid isotropic phases at higher temperatures. researchgate.net

Effects of Solvents and Co-solvents

The presence of solvents and co-solvents can significantly alter the self-assembly and phase behavior of monoolein.

Protic ionic liquids (PILs) have emerged as tunable media for regulating the internal lyotropic liquid crystalline mesophase of monoolein-based nanoparticles. researchgate.netacs.org Unlike water, where self-assembly is primarily driven by the hydrophobic effect, self-assembly in PILs is mediated by the analogous solvophobic effect. aip.org Studies have shown that the choice of PIL can lead to significant differences in monoolein self-assembly compared to water. aip.org

Different PILs can induce the formation of various nanostructures, including inverse bicontinuous cubic, inverse hexagonal, and sponge/lamellar mesophases. researchgate.netacs.org For instance, PILs containing the ethylammonium (B1618946) cation can lead to monoolein forming lamellar and bicontinuous cubic phases, while those with the ethanolammonium cation tend to form inverse hexagonal and bicontinuous cubic phases. aip.orgresearcher.life The specific anion of the PIL also plays a role; formate (B1220265) and acetate (B1210297) anions have been shown to favor bicontinuous cubic phases over a broader range of PIL concentrations compared to the nitrate (B79036) anion. aip.orgresearcher.life Manipulating the cation and anion structures of PILs can alter monoolein packing and induce sequential phase transitions, such as hexagonal → cubic → lamellar. researchgate.netacs.org

Research has investigated the lyotropic liquid crystal phase behavior of monoolein in various PILs, including ethylammonium nitrate (EAN), ethanolammonium nitrate (EtAN), ethylammonium formate (EAF), ethanolammonium formate (EtAF), ethylammonium acetate (EAA), and ethanolammonium acetate (EtAA). aip.orgresearcher.life Studies using techniques like small-angle X-ray scattering (SAXS) and cross-polarized optical microscopy (CPOM) have been used to characterize the phases formed over a range of monoolein concentrations and temperatures, leading to the construction of partial phase diagrams. aip.orgresearcher.lifefigshare.com

A summary of observed phases in 5% w/w monoolein in selected PIL/water mixtures is presented below:

| PIL/Water Mixture | Observed Phases (Temperature Range) |

| EtAN/water | Inverse hexagonal (HII) (23–73 °C) rsc.org |

| EAN/water | Lamellar (Lα) (<22–88 °C) rsc.org |

| Ethylammonium formate | Double diamond cubic (QII^D), Gyroid cubic (QII^G) rsc.org |

| Choline or imidazole (B134444) with aspartic acid or glutamic acid | Hexagonal, Bicontinuous cubic, Lamellar rsc.org |

The phase behavior of monoolein in PILs can also be influenced by water content. For example, in EtAN/water mixtures, the inverse hexagonal phase is formed in pure EtAN, while the Pn3m cubic phase is retained down to approximately 40% w/w water content at 25 °C. rsc.org In EAN/water mixtures, EAN swells and stabilizes the Pn3m cubic structure. rsc.org

Organic solvents can also impact the phase behavior of monoolein. For instance, in the ternary system of monoolein, 1-methyl-2-pyrrolidinone (B7775990) (NMP), and water, a rich mesomorphic phase behavior is observed, including lamellar and cubic phases, particularly at lower MO content. acs.org At high NMP content, the system can exhibit liquid phases like a sponge phase and MO-poor and MO-rich liquid phases. acs.org

Role of Lipid Additives and Co-lipids

The incorporation of other lipids and additives significantly influences the self-assembly and resulting mesophases of monoolein systems. acs.org These additives can alter the spontaneous curvature of the lipid layer, driving transitions between different phases. acs.org

The addition of fatty acids to monoolein can have a notable impact on its phase behavior. Fatty acids can integrate into monoolein bilayers, influencing membrane structure and properties. nih.gov

Oleic Acid: The addition of oleic acid (OA) to monoolein systems leads to distinct phase behavior compared to systems with sodium oleate (B1233923). acs.orgacs.org In the monoolein-oleic acid-water system, a reversed hexagonal liquid crystalline phase (HII) is observed at low water content, and this phase has limited swelling capacity with water. acs.orgacs.org Unlike systems with sodium oleate, a large lamellar liquid crystalline phase is typically absent in the monoolein-oleic acid-water system. acs.orgacs.org Instead, a stiff isotropic phase in equilibrium with isotropic or anisotropic liquid crystalline phases may form depending on the composition. acs.org The incorporation of oleic acid into monoolein bilayers can destabilize the membrane structure and increase ion permeability, potentially due to the rapid flip-flop of fatty acid molecules. nih.gov Partial temperature-composition phase diagrams of monoolein and unsaturated fatty acid mixtures have identified the presence of micellar cubosomes, and the stability of this phase is influenced by temperature, fatty acid concentration and structure, and pH. nih.gov

Capric Acid: The addition of capric acid (CA) to monoolein systems triggers concentration-dependent phase changes. tue.nlrsc.org As the concentration of capric acid increases, the sequence of phases can evolve from an inverse primitive cubic phase (QII^P) to inverse double-diamond cubic (QII^D), inverse hexagonal (HII), and eventually emulsified microemulsions. tue.nlrsc.org This effect is attributed to capric acid causing an increase in system curvature. tue.nl Small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM) studies have revealed the formation of both single-phase and mixed phases within nanoparticles formed by monoolein and capric acid mixtures. tue.nlrsc.org Capric acid is used in monoolein systems to provide fine control over the spontaneous curvature of the resulting self-assembled particles. tue.nl The MO-CA system demonstrates a preference for mesophases with negative interfacial curvature (Type II), namely QII^P, QII^D, and HII phases, depending on the ratio of CA to MO. acs.org

Adding capric acid and phosphatidylcholines to monoolein has opposing effects on the spontaneous membrane curvature of the monoolein lipid layer and the internal mesophase of the resulting nanoparticles. acs.orgnih.govacs.org By varying the relative concentrations of these components, a range of mesophases can be achieved, including inverse bicontinuous primitive and double diamond cubic phases, the inverse hexagonal phase, and the fluid lamellar phase. acs.orgnih.govacs.org

Data Table: Influence of Capric Acid on Monoolein Phase Behavior

| Capric Acid Concentration (wt% to MO) | Observed Phase(s) | Reference |

| 0 | Inverse Primitive Cubic (QII^P) | acs.org |

| 5 | Inverse Primitive Cubic (QII^P) | acs.org |

| Increasing Concentration | QII^P → QII^D → HII → Emulsified Microemulsions | tue.nlrsc.org |

| 25 | Inverse Hexagonal (HII) | acs.org |

Phospholipids

The incorporation of phospholipids can significantly influence the phase behavior and stability of monoolein mesophases. Phospholipids are a class of lipids that are also amphipathic, possessing both hydrophilic and hydrophobic regions. Their effect on monoolein mesophases depends on the specific type of phospholipid and its concentration.

Studies have shown that adding phosphatidylcholines and capric acid can have opposing effects on the spontaneous membrane curvature of the monoolein lipid layer, thereby influencing the internal mesophase of nanoparticles formed from these mixtures. acs.orgnih.gov By adjusting the relative concentrations of these lipid components, researchers have been able to generate nanoparticles exhibiting a range of mesophases, including inverse bicontinuous primitive and double diamond cubic phases, the inverse hexagonal phase, and the fluid lamellar phase. acs.orgnih.gov

The ability of phospholipids to destabilize the cubic phase of monoolein is related to their packing properties. nih.govresearchgate.net For instance, incorporating phosphatidylcholine, phosphatidylethanolamine, phosphatidylglycerol, or phosphatidic acid into monoolein systems can lead to transitions from the cubic phase to the Lα or H₂ phases. nih.govresearchgate.net Electrostatic repulsion, particularly with charged phospholipids like phosphatidic acid or phosphatidylglycerol, can facilitate the cubic-to-Lα transition. nih.govresearchgate.net In systems containing negatively charged dioleoylphosphatidic acid (DOPA) and monoolein, the addition of positively charged peptides can induce phase transitions between different cubic phases or to the Lα phase, highlighting the role of electrostatic interactions in modulating mesophase stability. scilit.comacs.org

Steric Stabilizers and Block Copolymers

To obtain stable dispersions of monoolein-based liquid crystalline nanoparticles (cubosomes or hexosomes) in excess water, steric stabilizers are commonly employed. These stabilizers prevent the aggregation and fusion of the nanoparticles. Nonionic block copolymers, such as those composed of polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO) blocks (Poloxamers), are frequently used for this purpose. acs.orgacs.orgnih.gov

Pluronic F127, a type of PEO-PPO block copolymer, is a well-known steric stabilizer for monoolein dispersions. acs.orgacs.org These copolymers adsorb onto the surface of the monoolein self-assembled structures, creating a hydrophilic brush layer that provides steric repulsion, thus preventing aggregation and maintaining the stability of the dispersed nanoparticles. acs.org

The structure and concentration of the block copolymer can influence the internal mesophase of the stabilized monoolein nanoparticles. nih.gov Studies have shown that different block copolymers and their concentrations can lead to the formation of various mesophases, including inverse bicontinuous cubic and inverse hexagonal phases, within the nanoparticles. nih.gov The use of block copolymers also allows for the creation of stimuli-responsive non-lamellar lipid nanoparticles, where the internal mesophase can change in response to external triggers like temperature or pH. nih.gov

Charged Peptide Surfactants

Charged peptide surfactants, which are lipid-like peptides with charged amino acid residues, can interact with the monoolein-water interface and modulate the curvature and stability of the self-assembled structures. plos.orgnih.gov The effect of these peptide surfactants depends on their charge, concentration, and molecular structure.

Anionic peptide surfactants, such as A₆D and DA₆, have been shown to exhibit strong surface activity in monoolein systems. plos.orgnih.gov At low concentrations, they can be incorporated into the monoolein interface, and the resulting electrostatic repulsion between the negatively charged peptide molecules can increase the lattice parameter of the cubic phase, effectively enlarging the water channels. plos.orgnih.govresearchgate.net At higher concentrations, anionic peptides can destabilize the lipid bilayers and induce a transition from the cubic phase to the inverted hexagonal (H₂) phase. plos.orgnih.gov

Cationic peptide surfactants, like A₆K and KA₆, also influence monoolein mesophases, and even minor structural differences in these peptides can significantly impact their effectiveness. plos.orgnih.gov Similar to anionic peptides, low concentrations of cationic peptides can lead to an increase in the unit cell parameter of the cubic phase due to electrostatic repulsion. plos.orgnih.govresearchgate.net However, at higher concentrations, a decrease in the structural parameter of the cubic phase has been observed in some cases. plos.orgnih.govresearchgate.net The interactions between charged peptides and monoolein membranes are primarily electrostatic and depend on the nature of the peptide, the peptide-monoolein ratio, and the salt concentration. plos.orgnih.gov

Influence of pH on Mesophase Stability

The pH of the aqueous environment can significantly impact the stability and transitions between different monoolein mesophases, particularly when ionizable lipids or surfactants are present or when the monoolein system is stabilized by pH-sensitive polymers.

While pure monoolein is uncharged, the presence of even small amounts of ionizable impurities or additives can render the mesophase behavior sensitive to pH changes. For example, the phase behavior of monoolein/oleic acid mixtures is pH-dependent, correlated with the protonation/deprotonation of the oleic acid headgroup. nih.gov At low pH, the carboxyl group of oleic acid is protonated, reducing the surface charge density and polarity of the membrane interface, which can influence the spontaneous curvature and favor transitions to phases with lower negative curvature, such as the H₂ phase from a cubic phase. nih.gov

In systems containing negatively charged phospholipids like dioleoylphosphatidylserine (DOPS) mixed with monoolein, decreasing the pH from a neutral value can induce phase transitions from the lamellar liquid-crystalline (Lα) phase to inverse bicontinuous cubic phases. acs.orgacs.org This is attributed to the decrease in the surface charge density of the membranes at low pH, which reduces electrostatic repulsion and favors structures with negative curvature. acs.orgacs.org The kinetics and the specific cubic phase formed can depend on the final pH. acs.orgacs.org

Furthermore, the use of pH-sensitive polymers as stabilizers for monoolein cubosomes can introduce pH responsiveness to the system. rsc.org In the presence of such polymers, the cubic phase structure can be preserved at neutral pH, potentially with a larger unit cell size. rsc.org However, at lower pH values, the polymer can strongly interact with the lipid structure, leading to significant alterations in the nanostructure of the cubosome particles. rsc.org This pH-sensitive behavior can be exploited to design cubosomes with controlled release properties. rsc.org The transition between different mesophases, such as from inverse micelles (L₂) to hexagonal (H₂) and then to cubic (Q₂) phases, has been observed in monoolein nanoparticles doped with ionizable aminolipids as the pH is changed from neutral to acidic. researchgate.net The specific pH at which these transitions occur can be tuned by adjusting the composition of the system, for example, by using mixtures of fatty acetates and fatty acids. researchgate.net

Effects of Pressure on Phase Transitions

Hydrostatic pressure is another important thermodynamic parameter that can significantly influence the phase behavior and structural parameters of monoolein self-assembled systems. Pressure affects the packing of hydrocarbon chains and the interactions at the lipid-water interface, thereby altering the spontaneous curvature of the lipid monolayers and inducing phase transitions.

Studies using techniques like synchrotron X-ray diffraction have investigated the effects of pressure on the structure, stability, and transformations of monoolein mesophases. acs.orgnih.govresearchgate.net It has been shown that the full-hydration properties of monoolein are strongly related to pressure. acs.orgresearchgate.net Increasing hydrostatic pressure can induce phase transitions between different inverse non-lamellar phases. acs.orgnih.govresearchgate.net For instance, a transition from the Pn3m bicontinuous cubic phase to the Ia3d cubic phase has been observed when the mechanical pressure increases to 1-1.2 kbar, with the exact transition pressure depending on the water concentration. acs.orgresearchgate.net This transition is associated with changes in the geometrical shape of the monoolein molecule and the bending and stretching of the lipid-water interface under compression. acs.orgresearchgate.net

Pressure tends to cause a reduction in the magnitude of the interfacial curvature in type II structures. nih.gov The effect of increasing pressure on lipid structures is often qualitatively similar to the effect of decreasing temperature. nih.gov In tetradecane-loaded monoolein systems, compressing the Fd3m phase under isothermal conditions leads to a significant increase in its lattice parameter. nih.gov At ambient temperatures, increasing pressure can induce structural transitions such as Fd3m → H₂ → Pn3m. nih.gov Under isobaric conditions, more complex temperature-induced structural transitions can occur at high pressures. nih.gov The appearance of certain phases at high pressures and low temperatures is related to hydrocarbon chain condensation, which leads to membrane leaflets with less negative interfacial curvatures. nih.gov

Spectroscopic and Scattering Techniques

Spectroscopic and scattering methods provide invaluable insights into the internal structure, molecular arrangement, and dynamic processes occurring within Monoolein mesophases.

Small-Angle X-ray Scattering (SAXS) for Nanostructure Elucidation

Small-Angle X-ray Scattering (SAXS) is a primary technique for determining the internal nanostructure and identifying the specific phases formed by Monoolein in aqueous dispersions. osti.govnih.govrsc.orgresearchgate.netacs.orgcapes.gov.braip.orgresearchgate.netrsc.orgix-cameras.comresearchgate.netresearchgate.netunicam.itmdpi.comnih.govresearchgate.netresearchgate.net SAXS patterns, characterized by a series of Bragg peaks, provide information about the long-range order and lattice parameters of the mesophases. researchgate.netacs.orgaip.orgmdpi.com

For Monoolein-water systems, SAXS is routinely used to identify the presence of different cubic phases, such as the double diamond (Pn3m) and primitive (Im3m) space groups, as well as inverse hexagonal (HII) and lamellar (Lα) phases. rsc.orgresearchgate.netaip.orgrsc.org The positions of the Bragg peaks in the scattering pattern are related to the characteristic distances within the periodic nanostructure, allowing for the calculation of lattice parameters. researchgate.netacs.orgcapes.gov.brmdpi.com

SAXS studies have demonstrated that the specific mesophase formed by Monoolein is dependent on factors such as water content, temperature, and the presence of additives. aip.orgrsc.org For instance, increasing water content can induce transitions between different cubic phases (e.g., Ia3d to Pn3m) or from cubic to lamellar phases. diva-portal.org The incorporation of other lipids or molecules can also trigger phase changes or alter the lattice parameters of existing phases, as observed when capric acid or gold(I) compounds are added to Monoolein systems. rsc.orgmdpi.com

Detailed Research Findings from SAXS:

SAXS confirmed the inner cubic structure of Monoolein-based cubosome formulations, showing Bragg peaks corresponding to the bicontinuous cubic double diamond (Pn3m) and primitive (Im3m) phases. rsc.org

SAXS patterns of Monoolein dispersions typically show distinct Bragg peaks indicative of the cubic structure. acs.org

Incorporation of certain molecules, such as lysozyme (B549824) or gold(I) compounds, can induce minor decreases in the lattice parameter of Monoolein mesophases, as detected by SAXS. capes.gov.brmdpi.com

SAXS has been used to construct partial phase diagrams of Monoolein in different protic ionic liquids, identifying inverse hexagonal, bicontinuous cubic, and lamellar phases and their temperature ranges of stability. aip.org

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphology

Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of the morphology and internal structure of Monoolein-based self-assembled systems, particularly dispersed nanoparticles like cubosomes and hexosomes. osti.govnih.govrsc.orgresearchgate.netacs.orgrsc.orgresearchgate.netresearchgate.netacs.orgcapes.gov.brnih.gov Unlike conventional TEM, cryo-TEM images samples in a vitrified, near-native state, preserving the delicate nanostructures. rsc.org

Cryo-TEM images complement SAXS data by offering real-space views of the particles, confirming their size, shape, and the presence of internal liquid crystalline lattices. rsc.orgresearchgate.netacs.org It can reveal the coexistence of different phases within a single dispersion or even within individual nanoparticles. rsc.org Cryo-TEM is particularly useful for visualizing the characteristic features of cubic phases, such as the network of water channels, and hexagonal phases, showing the arrangement of lipid cylinders. rsc.orgacs.org

Detailed Research Findings from Cryo-TEM:

Cryo-TEM images of Monoolein-based cubosomes stabilized with Pluronic polymers showed particles with diameters in the range of 100–200 nm, exhibiting a well-defined internal cubic lattice. rsc.orgacs.org

Cryo-TEM has been used to explore the phase behavior and aggregate structure in dilute dispersions of Monoolein and oleic acid, revealing a variety of lamellar and non-lamellar structures, including liposomes and particles of cubic and inverted hexagonal phases, depending on experimental conditions like pH and aging. capes.gov.brnih.gov

Changes in lipid aggregate structure during processes like lipolysis of Monoolein-based cubic dispersions have been observed using cryo-TEM, showing transitions from cubic to reversed cubic, hexagonal, and lamellar structures. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structural and dynamic properties of Monoolein mesophases at a molecular level. nih.govacs.orgunimelb.edu.auresearchgate.netaps.orgnih.govresearchgate.netresearchgate.netmeihonglab.com NMR can provide insights into the molecular environment, mobility, and interactions of both the lipid molecules and the surrounding water or encapsulated substances. nih.govunimelb.edu.auresearchgate.netnih.gov

The unique environment within liquid crystalline phases affects the NMR spectra of the constituent molecules. In bicontinuous cubic phases, rapid molecular reorientation on the NMR timescale can lead to relatively high-resolution spectra compared to solid-state samples, allowing for detailed analysis of chemical shifts and relaxation times. nih.govresearchgate.net

Solution NMR techniques, when adapted for lipidic cubic phases (LCPs), can provide valuable information about the composition and hydration levels within Monoolein mesophases. nih.govacs.orgnih.gov By analyzing the chemical shifts and signal intensities in 1D and 2D NMR spectra (such as 1H and 13C NMR), researchers can obtain more complete assignments of the chemical shifts for Monoolein within the mesophase. nih.govacs.org

Furthermore, 1D 1H NMR can be used for the direct quantification of the hydration level in Monoolein-based LCPs. acs.orgnih.gov This is achieved by comparing the signal intensity of water protons to those of Monoolein protons. Solution NMR can also be employed to monitor the temporal stability of LCPs by detecting alterations at the molecular level over time. acs.org

Detailed Research Findings from Solution NMR:

Solution NMR has enabled more complete assignments of both 1H and 13C chemical shifts of Monoolein within LCPs. nih.govacs.org

Direct quantification of the hydration level in Monoolein-based LCPs using 1D 1H NMR has been achieved. acs.orgnih.gov

Solution NMR can monitor the long-term stability of LCPs and evaluate molecular-level alterations. acs.org

Pulsed Magnetic Field Gradient (PFG-NMR) is a specialized NMR technique used to measure the translational diffusion coefficients of molecules within complex systems like Monoolein mesophases. diva-portal.orgnih.govresearchgate.netaps.orgnih.govqut.edu.aumdpi.com PFG-NMR allows for the investigation of molecular mobility, providing insights into the dynamics and connectivity of the internal water channels and lipid bilayers. nih.govaps.orgnih.gov

PFG-NMR experiments can determine the diffusion rates of both water molecules and the lipid (Monoolein) within the mesophase. diva-portal.orgnih.govresearchgate.net The translational dynamics of lipid molecules in LCPs are significantly influenced by obstruction effects arising from the topology of the mesophase. nih.govaps.org Water dynamics, particularly at lower concentrations, are strongly affected by hydration of the lipid head groups. aps.org

PFG-NMR is also valuable for studying the diffusion of encapsulated molecules (such as small drugs, ions, or proteins) within the aqueous channels or lipidic regions of the mesophase. nih.govresearchgate.netnih.gov The measured diffusion coefficients can be correlated with the release profiles of encapsulated substances from Monoolein-based delivery systems. nih.govnih.gov

Detailed Research Findings from PFG-NMR:

PFG-NMR techniques are powerful for investigating the diffusion rate of small molecules, like water or small drugs, within Monoolein cubic phases. nih.govresearchgate.net

A discontinuity in the variation of the water diffusion coefficient with water content has been observed using NMR, coinciding with the two-phase region between the two cubic phases in the Monoolein-water system. diva-portal.orgnih.govresearchgate.net

Translational diffusion coefficients of amino acids (as model drugs) in Monoolein-based LCPs have been measured by PGSE NMR and correlated with predicted release profiles. nih.gov

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Molecular Ordering

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a vibrational spectroscopy technique used to probe the molecular ordering and interactions within Monoolein mesophases, particularly at the lipid-water interface. osti.govnih.govcapes.gov.brunicam.itmdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.govsigmaaldrich.com ATR-FTIR provides information about the conformational state of the lipid chains and the hydrogen bonding environment. capes.gov.brresearchgate.net

By analyzing changes in specific infrared absorption bands, such as those corresponding to C-H stretching vibrations (around 2853 cm⁻¹ and 2918 cm⁻¹), researchers can assess the conformational order and packing of the lipid acyl chains within the mesophase. researchgate.net Shifts or changes in the intensity of bands associated with O-H stretching and carbonyl groups can provide insights into the hydration of the lipid head groups and hydrogen bonding interactions between Monoolein and water or encapsulated molecules. capes.gov.brresearchgate.netnih.gov

ATR-FTIR is particularly useful for studying the interactions between Monoolein and incorporated substances like proteins or drugs, revealing how these molecules affect the molecular organization of the lipid matrix. capes.gov.brunicam.itmdpi.comnih.govnih.gov

Detailed Research Findings from ATR-FTIR:

ATR-FTIR analysis revealed that lysozyme interacted with the O-H groups of Monoolein in the outer interface region of reverse hexagonal mesophases, resulting in strong hydrogen bonding and indicating dehydration of the Monoolein carbonyls. capes.gov.br

ATR-FTIR spectroscopy has been employed to study the effects of insulin (B600854) loading on Monoolein-based cubic and hexagonal mesophases, providing insights into protein confinement and its effect on insulin's secondary structure. unicam.itnih.gov

ATR-FTIR suggested enhanced hydrogen bonding between gabapentin (B195806) and the O-H groups of Monoolein and surrounding water in the inner hydrophilic interface region of hexagonal mesophases, leading to drug intercalation at the water-lipid interface. nih.gov

Changes in the absorption band at 2853 cm⁻¹, associated with the conformational order of the lipid chain, can be monitored by ATR-FTIR to reflect the organization of the membranes. researchgate.net

Fluorescence Spectroscopy for Membrane Studies

Fluorescence spectroscopy is a valuable technique for evaluating the physicochemical properties of lipid systems, including those involving monoolein. It allows for the monitoring of structural changes such as vesicle leakage, membrane fusion, and hydrophobic exposure core.ac.uk. Studies have utilized fluorescence spectroscopy to investigate the interactions of monoolein-based systems with model cell membranes.

One application involves using fluorescence resonance energy transfer (FRET) assays to monitor the complexation efficiency of DNA with cationic liposomes containing monoolein core.ac.uk. These studies have shown that the inclusion of monoolein can significantly modify the rate of DNA complexation core.ac.uk. Furthermore, FRET assays and 90° static light scattering (SLS) have suggested the existence of inverted structures in the presence of monoolein, which may be important for processes like transfection core.ac.uk.

Fluorescence spectroscopy, particularly when using probes like Laurdan, can also provide information on the membrane fluidity and hydration states of monoolein-based cubosomes interacting with liposomes. Research using time-resolved small-angle X-ray scattering (TR-SAXS) and Laurdan fluorescence spectroscopy has shown that upon interaction, the membrane fluidity and hydration states of cubosomes and liposomes shift to resemble each other acs.org.

Optical and Microscopic Techniques

Optical and microscopic techniques are essential for visualizing the morphology and identifying the different liquid crystalline phases formed by monoolein.

Cross-Polarized Optical Microscopy (CPOM) for Phase Identification

Cross-Polarized Optical Microscopy (CPOM), also referred to as polarized light microscopy (PLM), is a widely used technique for identifying the lyotropic liquid crystal phases of monoolein aip.orgresearchgate.netnih.gov. This method utilizes polarizing filters to obtain optical property information about the material being observed nasa.gov. Different liquid crystalline phases exhibit characteristic textures when viewed between crossed polarizers nih.gov.

For instance, the lamellar phase often displays characteristic batonnet patterns and oily streak textures researchgate.net. The inverse hexagonal phase also shows distinct textures under CPOM researchgate.net. In contrast, the cubic phase is non-birefringent and appears dark between crossed polarizers nih.gov. CPOM can be used in penetration scans to identify the phases present in a sample as a function of composition, such as in studies of monoolein in protic ionic liquids aip.orgresearchgate.net. While CPOM is effective for identifying general phases, it does not provide detailed information about specific compositions where phases exist aip.org.

CPOM can also be used to observe injection-induced phase changes within monoolein/water mixtures during processes like high-viscosity injector extrusion. Variations in transmitted intensity during in-situ polarization studies can indicate deformation and phase changes nih.gov.

Brewster Angle Microscopy for Interfacial Monolayer Studies

Brewster Angle Microscopy (BAM) is a non-invasive technique specifically designed for imaging Langmuir monolayers or adsorbed films at the air-water interface irida.esbiolinscientific.com. At the Brewster angle, p-polarized light is not reflected from a clean interface. However, the presence of a monolayer modifies this condition, leading to reflected light that can be used to form an image irida.es. This allows for real-time observation and recording of the film structure without the need for microscopy agents that could interfere with the monolayer biolinscientific.com.

BAM has been employed to study the morphology and structural characteristics of monoglyceride monolayers, including monoolein, spread at the air-water interface colab.ws. Studies using BAM alongside surface pressure-area isotherms have shown that the morphology and structural characteristics of these monolayers are dependent on factors like hydrocarbon chain length and the presence of double bonds colab.ws. BAM can also provide quantitative characterization of the relative film thickness as a function of lipid type and surface density colab.ws. Coupling BAM with other techniques, such as a modified Wilhelmy-type trough, allows for the determination of monolayer structure and morphology and their relationship to viscoelastic behavior capes.gov.br. BAM images and the evolution of relative reflectivity with surface pressure can provide complementary information on the interactions and structural characteristics of mixed monolayers containing monoolein researchgate.net.

Time-Resolved Fluorescence Confocal and Lattice Light Sheet Microscopy for Membrane Dynamics

Time-resolved fluorescence confocal and lattice light sheet microscopy are advanced techniques used to observe and characterize dynamic events in membranes, including those involving monoolein-based structures whiterose.ac.ukresearchgate.netscilit.comnih.gov. These methods offer high spatial and temporal resolution, making them suitable for studying processes like membrane remodeling and the interaction of nanoparticles with lipid bilayers.

Specifically, these techniques have been used to study the topological and morphological membrane dynamics in giant unilamellar vesicles (GUVs) driven by monoolein cubosomes whiterose.ac.ukresearchgate.netscilit.comnih.gov. Monoolein cubosomes, which are lyotropic liquid crystal nanoparticles with an internal nanostructure, can incorporate into GUVs, creating excess membrane area and stored curvature stress whiterose.ac.ukresearchgate.netnih.gov. Using time-resolved fluorescence confocal and lattice light sheet microscopy, researchers have observed and characterized various life-like dynamic events in these GUVs, including growth, division, tubulation, membrane budding, and fusion whiterose.ac.ukresearchgate.netscilit.comnih.gov. These observations provide insights into how such nanoparticles might interact with cellular membranes whiterose.ac.ukresearchgate.netnih.gov.

Rheological Characterization of Monoolein Liquid Crystals

Rheology is the study of the flow and deformation of matter, and it is a crucial tool for characterizing the mechanical properties of monoolein liquid crystalline phases. researchgate.netnih.gov

Viscoelastic Properties of Mesophases

The different mesophases formed by monoolein exhibit distinct viscoelastic properties, which can be characterized using rheological measurements researchgate.netnih.govdigitellinc.comrsc.org. Techniques such as frequency and amplitude sweeps, large amplitude oscillatory shear tests, and strain rate frequency superposition (SRFS) are used to assess these properties researchgate.netnih.gov.

Studies on monoolein-water binary systems have characterized the rheological behavior of lamellar, cubic, and hexagonal mesophases researchgate.netnih.gov. Frequency sweeps have revealed that cubic phases generally exhibit the highest elasticity, followed by lamellar and hexagonal phases researchgate.netnih.gov. The stiffening and thickening ratios extracted from Lissajous-Bowditch plots can quantify intra-cycle non-linearities researchgate.netnih.gov. Cubic phases have been shown to display abrupt yielding with more pronounced stiffening and thinning behavior compared to other phases researchgate.netnih.gov. The symmetry of each liquid crystal phase influences its unique rheological behavior under large deformation researchgate.netnih.gov.

The viscoelastic properties of monoolein mesophases can be affected by the presence of additives. For example, the elastic properties of the lamellar phase are strongly dependent on the presence of ionic charges researchgate.net. Incorporating oleic acid can enhance the viscoelasticity of certain monoolein systems researchgate.net. Nanoparticles can also influence the viscoelastic response, with the effect depending on their size, volume fraction, and even chemical nature researchgate.net.

Rheological characterization can also reveal phase transitions, such as the transition from a cubic to a reversed hexagonal phase upon changes in temperature or composition rsc.org. The cubic phase typically behaves as a stiff gel with little frequency dependence, while the hexagonal phase is a weaker gel whose absolute values vary with frequency rsc.org. Rheological measurements have shown that insulin encapsulation has only minor effects on the viscoelastic properties of monoolein-based cubic and hexagonal mesophases unicam.itnih.gov.

Interactive Data Table: Viscoelastic Properties of Monoolein Mesophases (Illustrative Data based on Search Results)

| Mesophase Type | Relative Elasticity (Qualitative) | Yielding Behavior | Frequency Dependence of Moduli |

| Cubic | Highest | Abrupt yielding, pronounced stiffening and thinning | Little frequency dependence (stiff gel) |

| Lamellar | Moderate | Shows yield stress values | Moduli independent on frequency (behaves like a gel) |

| Hexagonal | Lower than Cubic, higher than Lamellar (in some cases) | Shear thinning fluid | Moduli vary with frequency (weaker gel) |

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Monoolein (1-oleoyl-rac-glycerol) | 5283468 cenmed.commpg.deuni.lu |

| 2-Monoolein (B133480) (2-oleoylglycerol) | 5319879 nih.govflybase.org |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Not found in search results, but mentioned in context of monoolein interactions acs.orgwhiterose.ac.ukresearchgate.netnih.gov |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Not found in search results, but mentioned in context of monoolein interactions acs.org |

| Oleic acid | Not found in search results, but mentioned as an additive researchgate.netunicam.itnih.gov |

| Insulin | Not found in search results, but mentioned in encapsulation studies unicam.itnih.gov |

| Laurdan | Not found in search results, but mentioned as a fluorescence probe acs.org |

| 1-monooleoyl-rac-glycerol | 5283468 core.ac.ukcenmed.commpg.deuni.lunih.gov |

| Glycerol (B35011) monooleate (GMO) | 5283468 rsc.orgunicam.itnih.gov |

| 2-oleoylglycerol | 5319879 nih.govflybase.org |

| 1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate | 5319879 (IUPAC name for 2-Monoolein) nih.gov |

| 2,3-dihydroxypropyl (Z)-octadec-9-enoate | 5283468 (Compound name for 1-Monoolein) uni.lu |

| rac-Glycerol 1-monooleate | 5283468 mpg.de |

Monoolein, also known as 1-oleoyl-rac-glycerol, is a versatile monoglyceride widely recognized for its ability to self-assemble into various lyotropic liquid crystalline mesophases upon hydration. These mesophases, including lamellar (Lα), hexagonal (HII), and different cubic phases (e.g., Im3m, Pn3m), possess unique nanoscale structures that render them valuable in diverse fields, from fundamental membrane biophysics to advanced drug delivery systems. Understanding the intricate behavior and properties of these mesophases necessitates the application of advanced characterization methodologies that can probe their structure, dynamics, and interactions at various scales.

Advanced Characterization Methodologies for Monoolein Mesophases

Optical and Microscopic Techniques

Optical and microscopic techniques are indispensable for visualizing the morphology of monoolein mesophases and identifying their different structural forms.

Cross-Polarized Optical Microscopy (CPOM) for Phase Identification

Cross-Polarized Optical Microscopy (CPOM), also known as polarized light microscopy (PLM), is a fundamental technique for the identification of different lyotropic liquid crystalline phases formed by monoolein aip.orgresearchgate.netnih.gov. This method exploits the birefringence properties of the various mesophases. Different phases exhibit characteristic textures when viewed between crossed polarizers, allowing for their visual differentiation nih.govnasa.gov.

For example, the lamellar phase is often identified by its characteristic "batonnet" or "oily streak" textures under CPOM researchgate.net. The inverse hexagonal phase also presents a recognizable texture researchgate.net. In contrast, cubic phases are optically isotropic and appear dark under crossed polarizers nih.gov. CPOM is frequently used in conjunction with temperature or composition gradients (e.g., penetration scans) to construct partial phase diagrams and identify the regions of stability for different mesophases aip.orgresearchgate.net. While effective for phase identification, CPOM typically does not provide detailed information about the nanoscale structure within the phases aip.org. CPOM can also be used for in-situ studies, such as observing phase changes induced by shear during processes like high-viscosity injection nih.gov.

Brewster Angle Microscopy for Interfacial Monolayer Studies

Brewster Angle Microscopy (BAM) is a specialized technique for visualizing ultrathin films, such as Langmuir monolayers, at interfaces like the air-water interface irida.esbiolinscientific.com. BAM operates based on the principle that p-polarized light is not reflected from a clean interface at the Brewster angle. The presence of a monolayer alters the refractive index at the interface, leading to a detectable reflection that can be used to form an image irida.esbiolinscientific.com.

BAM allows for real-time, non-invasive observation of the morphology and dynamics of monoolein monolayers spread at the air-water interface biolinscientific.comcolab.ws. Studies utilizing BAM have investigated the influence of factors such as hydrocarbon chain length and the presence of double bonds on the morphology and structural characteristics of monoglyceride monolayers, including monoolein colab.ws. BAM can also provide quantitative information related to the relative film thickness colab.ws. When coupled with techniques measuring surface pressure, BAM offers complementary insights into the interactions and structural characteristics of mixed monolayers containing monoolein capes.gov.brresearchgate.net.

Time-Resolved Fluorescence Confocal and Lattice Light Sheet Microscopy for Membrane Dynamics

Time-resolved fluorescence confocal and lattice light sheet microscopy are advanced imaging techniques that enable the visualization and characterization of dynamic processes occurring within membranes and lipidic structures with high spatial and temporal resolution whiterose.ac.ukresearchgate.netscilit.comnih.gov. These methods are particularly valuable for studying events like membrane remodeling, budding, fusion, and the interactions of nanoparticles with lipid bilayers.

These techniques have been applied to study the dynamic behavior of giant unilamellar vesicles (GUVs) in the presence of monoolein cubosomes. Monoolein cubosomes, as lyotropic liquid crystal nanoparticles, can interact with and incorporate into the membrane of GUVs, leading to changes in membrane curvature and topology whiterose.ac.ukresearchgate.netnih.gov. Using time-resolved fluorescence confocal and lattice light sheet microscopy, researchers have been able to observe and characterize a variety of dynamic events in these hybrid systems, including vesicle growth, division, tubulation, budding, and fusion whiterose.ac.ukresearchgate.netscilit.comnih.gov. These observations provide crucial insights into the mechanisms by which lipid nanoparticles interact with and modify biological or biomimetic membranes whiterose.ac.ukresearchgate.netnih.gov.

Rheological Characterization of Monoolein Liquid Crystals

Rheology is the study of the deformation and flow of matter, and it is a critical technique for understanding the mechanical properties and behavior of monoolein liquid crystalline phases researchgate.netnih.gov.

Viscoelastic Properties of Mesophases

The different mesophases formed by monoolein exhibit distinct viscoelastic properties, characterized by their ability to store and dissipate energy under deformation researchgate.netnih.govdigitellinc.comrsc.org. Techniques such as oscillatory rheology (frequency and amplitude sweeps) and large amplitude oscillatory shear (LAOS) tests are commonly used to probe these properties researchgate.netnih.gov.

Studies investigating the structure-rheology relationship in monoolein liquid crystals have shown that the different mesophases possess unique viscoelastic fingerprints. Frequency sweep tests have revealed that cubic phases typically exhibit higher elasticity (storage modulus, G') compared to lamellar and hexagonal phases researchgate.netnih.gov. The lamellar phase often behaves like a gel with mechanical moduli relatively independent of frequency, while the hexagonal phase can show shear-thinning behavior researchgate.netnih.gov. The cubic phase is often described as a stiff gel rsc.org.

The rheological behavior can also provide insights into phase transitions. For example, rheological measurements can detect transitions from a cubic to a hexagonal phase as a function of temperature or composition rsc.org.

Interactive Data Table: Illustrative Viscoelastic Behavior of Key Monoolein Mesophases

| Mesophase Type | Elasticity (G') | Viscosity (η) / Viscous Modulus (G'') | Frequency Dependence | Typical Behavior |

| Cubic | High | Relatively Low (compared to G') | Weak | Stiff Gel |

| Lamellar | Moderate to High | Moderate to High | Weak (gel-like) | Gel with yield stress |

| Hexagonal | Moderate | Moderate | Stronger | Shear-thinning fluid, weaker gel |

Note: This table provides a generalized overview based on common observations in rheological studies of monoolein mesophases. The specific values and exact behavior can vary significantly depending on the precise composition (e.g., water content, presence of additives), temperature, and applied shear conditions.

Shear Rheology and Structural Relaxation

Shear rheology is extensively used to investigate the viscoelastic properties of monoolein mesophases, providing insights into their internal structure and response to applied stress researchgate.netaip.orgrsc.org. Different mesophases exhibit distinct rheological behaviors researchgate.netrsc.org.

Frequency sweeps, which measure the storage modulus (G') and loss modulus (G'') as a function of oscillation frequency, are commonly employed to characterize the linear viscoelastic region of these materials researchgate.netrsc.orgaip.orgnih.govtandfonline.com. G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component aip.org.

Research findings indicate that the cubic phases of monoolein generally exhibit the highest elasticity (G') compared to the lamellar and hexagonal phases researchgate.netnih.gov. The cubic phase behaves like a stiff gel with G' being largely independent of frequency in the linear viscoelastic region rsc.orgtandfonline.com. This high elasticity is attributed to the rigid, three-dimensional network structure of the bicontinuous cubic phase aip.orgrsc.org.

Conversely, the hexagonal phase behaves as a weaker gel, with its elastic and viscous moduli showing a greater dependence on frequency researchgate.netrsc.org. The lamellar phase is often described as a plastic fluid and is considered the least rigid of the crystalline mesophases researchgate.netrsc.orgix-cameras.com.

Strain Rate Frequency Superposition (SRFS) is another technique applied to monoolein liquid crystals to determine long and short relaxation times of the mesophases researchgate.netnih.gov. This method can isolate the response related to structural relaxation, even at frequencies that are difficult to access with standard techniques researchgate.net.

The rheological properties are intrinsically linked to the mesophase structure, as confirmed by complementary techniques like Small Angle X-ray Scattering (SAXS) and polarized light microscopy researchgate.netrsc.orgnih.govtandfonline.comacs.org. Changes in composition, temperature, or the presence of additives can induce phase transitions, which are reflected in significant changes in rheological behavior rsc.orgacs.org. For instance, the addition of oleic acid can induce a transition from a cubic to a hexagonal phase, resulting in a decrease in rigidity nih.govacs.org. Similarly, increasing the concentration of certain additives like PF-127 can alter the internal structure of cubic phases, leading to variations in rheological properties tandfonline.com.

Studies involving high-viscosity injection of monoolein/water mixtures have shown that shear flow can induce deformation and phase changes, leading to heterogeneity in the extruded sample with regions of highly viscous cubic phase and less viscous lamellar-rich phase ix-cameras.comnih.gov. Shear-thinning behavior is also observed under dynamic flow conditions ix-cameras.comnih.gov. The formation of a lamellar phase during slower flow is likely due to the relaxation of highly deformed regions of the liquid crystal structure ix-cameras.com.

Structural relaxation in monoolein mesophases also involves the dynamics of water and lipid molecules within the confined geometries journaldephysique.orgaip.orgjournaldephysique.orgacs.org. Molecular dynamics simulations have been used to study the structure and dynamics of water within the water channels of hexagonal and cubic phases, revealing that water diffusion is significantly slowed down compared to bulk water journaldephysique.orgaip.orgjournaldephysique.org. The interface between monoolein headgroups and water is dynamic, and the arrangement of water molecules can show structuring within the channels aip.orgacs.org.

The following table summarizes some typical rheological characteristics observed for different monoolein mesophases:

| Mesophase Type | Elasticity (G') | Viscosity (G'') | Frequency Dependence | Yielding Behavior (Large Deformation) | Rigidity |

| Cubic | Highest | High | Low | Abrupt yielding, pronounced stiffening/thinning | Most Rigid |

| Hexagonal | Intermediate | Intermediate | Higher | Less pronounced | Intermediate |

| Lamellar | Lowest | Lowest | Variable | Plastic flow | Least Rigid |

Note: This table provides a general overview based on reported findings and may vary depending on specific composition and conditions.

Detailed research findings often involve quantitative measurements of storage and loss moduli across a range of frequencies and strains. For example, studies have reported frequency-dependent storage and loss moduli for cubic phases in the linear viscoelastic region tandfonline.com. The specific values and their frequency dependence provide critical data for understanding the material's response to deformation and its underlying structural dynamics.

The interplay between mesophase structure and rheological properties is a key aspect of characterizing monoolein systems. Techniques like SAXS and rheology, when used in combination, provide a comprehensive understanding of how the molecular arrangement dictates the macroscopic mechanical behavior and structural relaxation processes researchgate.netrsc.orgnih.govacs.org.

Monoolein in Biomimetic Systems and Membrane Biophysics

Monoolein (B16389) as a Model Biomembrane System

Monoolein's ability to form lipid bilayers and other liquid crystalline phases makes it an important component in the creation of biomimetic systems, which are artificial structures designed to mimic the properties and functions of biological membranes. osti.govacs.org These systems are crucial for understanding the fundamental principles of membrane organization, dynamics, and interactions with various molecules.

Lipid Bilayer Studies and Membrane Mimetics

Monoolein is frequently used to form lipid bilayers, which are the fundamental building blocks of biological membranes. osti.govnih.gov These bilayers can be studied using various techniques to understand their structural and functional characteristics. Pure monoolein bilayers have been shown to exhibit higher ion permeability compared to phospholipid bilayers, which are characteristic of modern cellular membranes. acs.orgnih.govacs.org This enhanced permeability is likely due to the wedge-like shape of the monoolein molecule, which can disrupt bilayer packing and induce transient pore formation. acs.orgnih.govresearchgate.net

Monoolein is also employed in the creation of more complex membrane mimetics, such as bicelles and nanodiscs, which aim to provide a more native-like environment for membrane proteins compared to simple detergent micelles. nih.govmdpi.com These mimetics are valuable tools for studying protein structure, function, and interactions within a lipid environment.

Ion Permeability and Bilayer Stability in Monoolein-Fatty Acid Bilayers

The inclusion of fatty acids in monoolein bilayers has a significant impact on their properties. While monoolein can stabilize planar bilayers formed by fatty acids, the incorporation of fatty acids into monoolein bilayers generally destabilizes the membrane structure and further increases ion permeability. acs.orgnih.govacs.org This increased permeability is attributed to several factors, including the wedge-like shape of monoolein, the rapid flip-flop of fatty acids between bilayer leaflets, and the chain-length mismatch between monoolein and the fatty acid. acs.orgnih.govresearchgate.net

Studies examining monoolein-fatty acid bilayers using techniques like the droplet interface bilayer system have shown that the influence of chain length and composition of the fatty acid affects bilayer stability, thickness, and ion permeability. nih.govacs.org For instance, increasing the fatty acid content in these bilayers leads to a further rise in ion permeability. acs.org

Table 1: Effect of Fatty Acid Incorporation on Monoolein Bilayer Properties

| System | Bilayer Resistance (MΩ cm²) | Ion Permeability (relative to phospholipid) | Stability |

| Pure Monoolein | ~2 | ~10x higher | Relatively stable |

| Monoolein + Fatty Acid | <0.1 (for pure FA) | Increased further | Destabilized with increasing FA content |

Specific Ion Binding to Monoolein Membranes